Maleimycin

Description

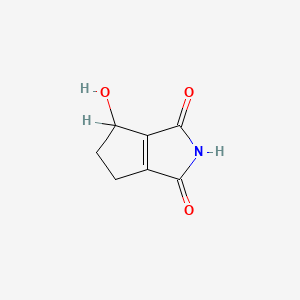

Structure

3D Structure

Properties

CAS No. |

62356-52-9 |

|---|---|

Molecular Formula |

C7H7NO3 |

Molecular Weight |

153.14 g/mol |

IUPAC Name |

4-hydroxy-5,6-dihydro-4H-cyclopenta[c]pyrrole-1,3-dione |

InChI |

InChI=1S/C7H7NO3/c9-4-2-1-3-5(4)7(11)8-6(3)10/h4,9H,1-2H2,(H,8,10,11) |

InChI Key |

CTNINESNDXCWPR-UHFFFAOYSA-N |

SMILES |

C1CC2=C(C1O)C(=O)NC2=O |

Canonical SMILES |

C1CC2=C(C1O)C(=O)NC2=O |

Synonyms |

maleimycin |

Origin of Product |

United States |

Isolation and Production Methodologies of Maleimycin

Cultivation and Fermentation Strategies for Maleimycin-Producing Microorganisms

This compound is produced through microbial fermentation, specifically from strains of Streptomyces showdoensis. nih.gov Microbial fermentation is a widely used process in biomanufacturing for producing valuable secondary metabolites like antibiotics. isomerase.combiopharminternational.comupm.edu.my Streptomyces species are well-known producers of a diverse range of natural products, including antibiotics. mdpi.comnih.gov The production of this compound involves cultivating the producing microorganism in a suitable liquid medium under controlled conditions. slideshare.net

Optimization of Fermentation Parameters for Enhanced Production

Optimizing fermentation parameters is crucial for maximizing the yield and productivity of secondary metabolites like this compound. biopharminternational.comslideshare.net This involves fine-tuning various factors to create an ideal environment for the microorganisms. slideshare.net Key parameters that influence microbial fermentation include temperature, pH, aeration (oxygen transfer rate), and the composition of the culture medium, specifically the carbon and nitrogen sources. upm.edu.myslideshare.netmdpi.com

Optimization techniques can range from traditional one-factor-at-a-time methods to more sophisticated approaches like factorial design, Response Surface Methodology (RSM), and the use of mathematical models. slideshare.netmdpi.comresearchgate.net These methods help in understanding the relationships between different parameters and their impact on product formation. researchgate.net For instance, studies on other fermentation processes have shown that factors like temperature and pH significantly affect the yield of the desired product. researchgate.net Maintaining consistency from run to run is also essential for successful optimization. biopharminternational.com

Strain Improvement and Genetic Engineering for this compound Yield

Improving the productivity of microbial strains is a key aspect of enhancing this compound production. isomerase.commdpi.comnih.gov Traditionally, strain improvement has been achieved through random mutagenesis and screening for higher-yielding variants. mdpi.comnih.gov This classical approach can be applied even with limited knowledge of the genetic basis for production. mdpi.com

More recently, genetic engineering and synthetic biology techniques have revolutionized strain improvement. isomerase.commdpi.com These methods allow for targeted modifications of the microorganism's genome to enhance the biosynthesis pathway of the desired compound. isomerase.comnih.govresearchgate.net Strategies include increasing the supply of precursors, inactivating competing pathways, optimizing the expression of bottleneck enzymes, and improving the transport of the product out of the cell. isomerase.com Genetic engineering can also be used to improve the strain's resistance to the product itself or to modify enzymes within the biosynthetic pathway for enhanced activity or stability. isomerase.com While classical methods remain valuable, modern genetic engineering significantly amplifies their effectiveness in optimizing strains for biomanufacturing. isomerase.com

Chromatographic Purification Techniques for this compound Enrichment

Following fermentation, this compound needs to be isolated and purified from the complex culture broth. google.com Chromatography is a principal technique used in downstream processing for purifying natural products like antibiotics. sinobiological.com It allows for the separation of the target compound from other molecules based on differences in their chemical or physical interactions with a stationary phase. sinobiological.comthermofisher.com

Various chromatographic methods can be employed for this compound enrichment. These may include techniques such as column chromatography, which involves adsorbing the crude product onto a solid phase (e.g., silica (B1680970) gel) and eluting it with suitable solvents. google.comresearchgate.net High-resolution techniques like High-Performance Liquid Chromatography (HPLC) are commonly used for the purification and analysis of natural products due to their ability to separate compounds with very similar properties. sinobiological.comnih.gov Affinity chromatography, which utilizes specific binding interactions between the target molecule and an immobilized ligand, is considered a very specific and effective purification technique. sinobiological.comthermofisher.com Mixed-mode chromatography, which combines different interaction types, can also be advantageous for purifying molecules that are difficult to separate by other methods. cytivalifesciences.com.cn The specific purification strategy depends on the properties of this compound and the desired purity level. sinobiological.com

Identification of this compound Isomers and Related Structural Variants

Identifying and characterizing isomers and related structural variants of this compound is important for understanding its biosynthesis and potential biological activities. Analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are crucial for elucidating the structure of natural products and their variants. nih.govnih.gov

Detection and Characterization of Iso-maleimycin from Microbial Sources

Iso-maleimycin is a constitutional isomer of this compound that has been detected in extracts of Streptomyces sp. QL37. researchgate.netchemrxiv.org While this compound has been isolated from Streptomyces showdoensis, iso-maleimycin was found in a different Streptomyces species. nih.govresearchgate.net Chemical synthesis of both this compound and iso-maleimycin has been performed to obtain reference materials for identification purposes. researchgate.netresearchgate.net

Biosynthetic Pathways and Enzymology of Maleimycin

Elucidation of the Maleimycin Biosynthetic Gene Cluster (BGC)

Research into the biosynthesis of lugdunomycin, a highly rearranged angucycline polyketide produced by Streptomyces sp. QL37, has shed light on the genetic basis for iso-maleimycin production. Comparative metabolomics analysis demonstrated that Streptomyces sp. QL37 produces iso-maleimycin, but not this compound nih.gov. The biosynthesis of iso-maleimycin in this strain has been shown to depend on a specific biosynthetic gene cluster (BGC23a), which appears to be independent of the angucycline biosynthetic pathway responsible for the core lugdunomycin structure nih.gov. BGC23a is referred to as the iso-maleimycin BGC and is predicted to encode for a β-lactone-like compound nih.govscilit.com. Inactivation of BGC23a in Streptomyces sp. QL37 resulted in the failure to produce iso-maleimycin, strongly suggesting its involvement in the biosynthesis of this isomer nih.gov.

Enzymatic Transformations in this compound Formation

The precise enzymatic transformations leading to this compound are not fully detailed in the provided search results. However, the biosynthesis of related maleimide-containing compounds offers clues.

Key Enzymes and Their Catalytic Mechanisms

While specific enzymes for this compound biosynthesis are not explicitly described, studies on the related iso-maleimycin and showdomycin provide some context. In the proposed pathway for lugdunomycin biosynthesis, which involves iso-maleimycin as an intermediate, structural rearrangement and the introduction of a nitrogen atom are suggested to occur, leading to the production of iso-maleimycin via a cascade of oxidative C-C bond cleavage and aldol (B89426) condensation nih.govresearchgate.net. Enzymes involved in such reactions in other pathways often include oxidoreductases, lyases, and enzymes that catalyze C-C bond formation or cleavage. For example, studies on the lugdunomycin biosynthetic pathway have identified a promiscuous reductase, LugOII, which catalyzes ketoreduction steps that precede C-ring cleavage nih.govresearchgate.net. The catalytic mechanisms of enzymes involved in natural product biosynthesis often involve acid-base catalysis, covalent catalysis, or the use of cofactors wikipedia.org.

Precursor Incorporation and Metabolic Labeling Studies

Metabolic labeling studies are crucial for understanding the incorporation of precursors into natural products timothyspringer.orgnih.govisotope.comsigmaaldrich.comresearchgate.net. While direct metabolic labeling studies specifically detailing precursor incorporation into this compound are not provided in the search results, research on the biosynthesis of showdomycin, another maleimide-containing compound, offers relevant insights. The biosynthesis of the maleimide (B117702) ring of showdomycin from L-glutamic acid has been shown to proceed with the retention of the 3-pro-S-hydrogen at the vinylic position, while the 3-pro-R-hydrogen is lost rsc.org. This indicates specific stereochemical control during the enzymatic transformations. Such studies typically involve feeding isotopically labeled precursors (e.g., with 13C or 15N) to the producing organism and analyzing the labeling pattern in the final product using techniques like NMR or mass spectrometry timothyspringer.orgnih.govisotope.comsigmaaldrich.comresearchgate.net.

Comparative Biosynthesis of the Maleimide Ring System

The maleimide ring system is found in various natural products, including this compound and showdomycin researchgate.netwikipedia.org. Comparing their biosynthetic routes can highlight common strategies and divergences.

Role of this compound and Iso-maleimycin as Biosynthetic Intermediates

Research indicates that iso-maleimycin can function as a biosynthetic intermediate in the formation of more complex molecules, specifically lugdunomycin. Comparative metabolomics analysis of Streptomyces sp. QL37 extracts showed the presence of iso-maleimycin, supporting the hypothesis that it is a biosynthetic intermediate of lugdunomycin researchgate.netdntb.gov.uascispace.com. Further studies involving biomimetic total synthesis and paired omics have shown that lugdunomycin is formed by an intermolecular Diels-Alder reaction where iso-maleimycin acts as the dienophile nih.govnih.govchemrxiv.org. This reaction combines iso-maleimycin, biosynthesized from BGC23a, with an angucyclinone intermediate (elmonin) produced by a different BGC (BGC12) nih.govchemrxiv.org. While iso-maleimycin is implicated as an intermediate in lugdunomycin biosynthesis, the role of this compound itself as an intermediate in other pathways is not explicitly detailed in the provided search results.

Intermolecular Diels-Alder Reactions in Downstream Metabolite Formation (e.g., Lugdunomycin)

A significant aspect of the biosynthetic fate of this compound-related intermediates is their participation in intermolecular Diels-Alder reactions, leading to structurally intricate downstream metabolites such as lugdunomycin. Lugdunomycin, an angucycline-derived polyketide produced by Streptomyces species QL37, possesses a unique heptacyclic ring system and a benzaza- wikipedia.orgscribd.comscribd.compropellane motif. ctdbase.org The biosynthesis of lugdunomycin involves a rare intermolecular Diels-Alder cycloaddition as a proposed final step. wikipedia.orgnih.gov

In this key reaction, an isomer of this compound, identified as iso-maleimycin, acts as the dienophile. scribd.comnih.govresearchgate.netresearchgate.net The diene component is provided by elmonin, which functions as a masked diene. scribd.comnih.govresearchgate.net The biosynthesis of these two crucial substrates, iso-maleimycin and elmonin, is encoded by distinct biosynthetic gene clusters (BGCs). nih.govresearchgate.net Elmonin is specified by an angucycline BGC, while the biosynthesis of iso-maleimycin is encoded by a BGC associated with a β-lactone-like compound. nih.govresearchgate.net

Biomimetic total synthesis studies have further supported the role of the Diels-Alder reaction in lugdunomycin formation. These studies demonstrated that the reaction between elmonin and iso-maleimycin can yield lugdunomycin, although the in vitro reaction initially favored the production of a diastereomer. nih.govresearchgate.net Notably, the diastereomeric ratio in the in vitro Diels-Alder reaction shifted towards lugdunomycin in the presence of proteinaceous material, suggesting that the in vivo Diels-Alder reaction may be templated by an enzyme. nih.govresearchgate.net Experimental data and Alphafold modeling suggest that a protein, potentially GarL, could function as a Diels-Alder template in lugdunomycin biosynthesis. researchgate.net

The proposed pathway for lugdunomycin biosynthesis suggests that iso-maleimycin is formed from the oxidative ring contraction in the D-ring of limamycins, which are products of the limamycin biosynthetic pathway. wikipedia.orgctdbase.org This highlights the convergence of intermediates from distinct biosynthetic routes for the formation of the complex lugdunomycin structure via the intermolecular Diels-Alder reaction.

Enzymatic Regulation of Intermediate Conversion

In the context of lugdunomycin biosynthesis, the enzymatic machinery encoded by the distinct BGCs for elmonin and iso-maleimycin orchestrates the production of these key intermediates. nih.govresearchgate.net Although the precise enzymes catalyzing each step in the formation of iso-maleimycin are not specified, the conversion of intermediates within biosynthetic pathways is typically controlled by dedicated enzymes, ensuring the efficient and specific transformation of molecules.

The potential templating role of a protein, such as GarL, in the intermolecular Diels-Alder reaction represents a form of enzymatic influence on a crucial intermediate conversion step – the coupling of elmonin and iso-maleimycin to form the core structure of lugdunomycin. researchgate.net This suggests that beyond the synthesis of the individual diene and dienophile, enzymatic machinery can also facilitate and potentially control the stereochemistry of the subsequent cycloaddition reaction.

Chemical Synthesis and Analog Design of Maleimycin

Total Synthesis Approaches for Maleimycin

Total synthesis strategies for this compound have explored both racemic and enantioselective routes to construct the bicyclic maleimide (B117702) system.

Racemic Total Synthesis Strategies

An early total synthesis of racemic this compound was reported by Singh and Weinreb in 1976. clockss.orgnih.gov This approach involved the synthesis of a key intermediate, which was then converted to racemic this compound through a sequence including allylic bromination, nucleophilic substitution with silver trifluoroacetate, and subsequent hydrolysis of the resulting ester. researchgate.net An alternative method for obtaining the same intermediate involved direct allylic oxidation with SeO₂. researchgate.net The synthesis of the precursor to this intermediate began from cyclopent-1-ene-1,2-dicarboxylic acid. researchgate.net

Enantioselective Total Synthesis of this compound

Enantioselective synthesis of this compound has been achieved, allowing access to specific stereoisomers. One method involves the kinetic resolution of racemic this compound using lipase (B570770) PS in the presence of vinyl acetate. This process yielded (+)-maleimycin and the corresponding (−)-acetate in optically pure forms (ee >98%). Hydrolysis of the (−)-acetate using lipase PS provided access to (−)-maleimycin. rsc.org These enantiomers have been utilized in the synthesis of other natural products, such as nitrosporeusines A and B, which helped to elucidate their absolute configurations. rsc.org

Formal Synthesis Methodologies for this compound Scaffold Construction

Formal synthesis approaches aim to synthesize a known intermediate in a previously reported total synthesis, thereby formally completing the synthesis of the target molecule. A formal synthesis of this compound has been reported, featuring the formation of a tricyclic intermediate. tandfonline.comtandfonline.com This intermediate undergoes flash vacuum thermolysis to provide the required skeletal framework of this compound. tandfonline.comtandfonline.com This strategy offers a simple entry into the this compound core structure and can also serve as a general route to substituted maleimides. tandfonline.com

Synthetic Routes to Iso-maleimycin and Other this compound Isomers

Iso-maleimycin is a constitutional isomer of this compound, differing in the position of the hydroxyl group, which is located at C5 and makes the molecule achiral. researchgate.net Iso-maleimycin has been detected in extracts of Streptomyces sp. QL37 and is hypothesized to be a biosynthetic intermediate of lugdunomycin. researchgate.netacs.orgresearchgate.net

Chemical synthesis of iso-maleimycin has been accomplished to provide reference material for identification and comparative studies. researchgate.netdntb.gov.ua One synthetic route to iso-maleimycin involved constructing the maleimide unit using a cyclisation strategy similar to that employed in this compound synthesis. researchgate.net This required the synthesis of a precursor molecule, followed by a sequence of reactions including reduction of a ketone, introduction of a double bond, and cyclisation of an amide precursor. researchgate.net The total synthesis of iso-maleimycin has been reported to proceed in six steps with a 15% yield. researchgate.netresearchgate.net

Comparative metabolomics analysis has shown that iso-maleimycin, but not this compound, is produced by Streptomyces sp. QL37. acs.orgchemrxiv.org Iso-maleimycin acts as a dienophile in a rare intermolecular Diels-Alder reaction with elmonin, a masked diene, to form lugdunomycin. acs.orgchemrxiv.orgchemrxiv.orgnih.govresearchgate.netresearchgate.net

Development of this compound Derivatives and Analogues

The maleimide core structure is present in various biologically active compounds, and the development of this compound derivatives and analogues is an area of ongoing research.

Strategies for Structural Modification and Diversification

Strategies for the structural modification and diversification of this compound and related maleimides often involve alterations to the substituents on the maleimide ring or modifications of the fused carbocyclic system. The maleimide moiety is known to react with thiols, forming thiosuccinimide adducts, a reaction exploited in bioconjugation strategies. escholarship.org While this compound itself has been investigated for its cytotoxicity, modifications can be explored to tune biological activity and properties. escholarship.org

Chemo-enzymatic Approaches in this compound Synthesis

Chemo-enzymatic synthesis, which combines the strengths of both chemical and enzymatic transformations, has emerged as a powerful strategy in the synthesis of complex natural products and their analogs. This approach leverages the high stereo-, regio-, and chemoselectivity often afforded by enzymes under mild conditions, complementing the broader reaction scope and scalability of chemical methods. While detailed reports specifically on the chemo-enzymatic synthesis of this compound itself are limited in the readily available literature, insights can be drawn from studies on its biosynthesis and chemo-enzymatic routes to structurally related compounds.

This compound is a bicyclic maleimide antibiotic originally isolated from Streptomyces showdoensis. ctdbase.org A constitutional isomer, iso-Maleimycin, has been identified in Streptomyces sp. QL37 and is considered a biosynthetic intermediate in the production of lugdunomycin. acs.orgscribd.comnih.govresearchgate.netnih.govnih.gov The study of the biosynthesis of iso-Maleimycin and lugdunomycin provides valuable information regarding enzymatic transformations relevant to the maleimide scaffold.

The biosynthesis of lugdunomycin involves several enzymatic steps, and iso-Maleimycin participates in a key transformation. A promiscuous reductase enzyme, LugOII, has been implicated in keto-reduction steps within the lugdunomycin pathway. acs.orgscribd.comnih.gov While LugOII's primary characterized activity involves C1 keto-reduction of specific angucycline intermediates, its role as a promiscuous reductase in this pathway highlights the potential for enzymatic tailoring of related structures. acs.orgscribd.com

Furthermore, a crucial step in the proposed lugdunomycin biosynthetic pathway is an intermolecular Diels-Alder reaction between elmonin, acting as a masked diene, and iso-Maleimycin, serving as a dienophile. nih.govnih.gov While the enzyme(s) catalyzing this specific cycloaddition in nature are part of the complex biosynthetic machinery, this transformation exemplifies an enzymatically mediated reaction that utilizes the maleimide structure of iso-Maleimycin. This suggests that enzymes capable of catalyzing cycloaddition or similar reactions could potentially be employed in a chemo-enzymatic strategy towards this compound or its analogs, starting from suitable precursors.

General chemo-enzymatic strategies applied to the synthesis of other alkaloids and natural products often involve enzymes such as lipases for kinetic resolution or regioselective transformations, monoamine oxidases for deracemisation, and various oxidoreductases and cyclases for specific functionalizations and ring formations. nih.govuniprot.orgresearchgate.net These examples demonstrate the potential utility of integrating enzymatic steps into synthetic routes to achieve desired stereochemistry or regioselectivity with fewer steps and potentially reduced need for protecting groups compared to purely chemical approaches. nih.govuniprot.org

While the biosynthesis of iso-Maleimycin involves enzymatic catalysis, detailed reports on the chemo-enzymatic synthesis of this compound itself, involving the combination of laboratory chemical reactions with isolated enzymes or microorganisms to construct the this compound scaffold from simpler starting materials, were not prominently found in the consulted literature. Research findings have focused more on the total chemical synthesis of racemic this compound and iso-Maleimycin for structural confirmation and access to reference materials. scribd.comresearchgate.netnih.govnih.gov For instance, racemic this compound has been prepared through a seven-step chemical synthesis, and iso-Maleimycin through a six-step chemical synthesis. researchgate.netnih.gov

Molecular Mechanisms of Maleimycin Biological Activity

Characterization of Molecular Targets

Understanding the molecular targets of Maleimycin is crucial for elucidating its mechanism of action. Research has focused on identifying the biomolecules with which this compound interacts and the nature of these interactions.

Protein Interactions and Covalent Adduction Mechanisms (e.g., sulfhydryl groups)

This compound has been shown to interact with proteins, and these interactions can involve covalent modification. One notable mechanism involves the reaction with sulfhydryl groups, particularly those found in cysteine residues within proteins. researchgate.netmdpi.comresearchgate.net Cysteine residues with activated thiolate groups are more nucleophilic and are common targets for covalent modification by electrophilic compounds like those potentially present in this compound's structure. mdpi.comresearchgate.net This covalent adduction can alter the structure and function of the target protein. While this compound reacts with cysteine, it does so more slowly compared to its reaction with the sulfhydryl groups of guanosine-5′-triphosphate 8-formylhydrolase at equimolar concentrations. researchgate.net

Covalent inhibitors, which form a chemical bond with their target protein, can lead to sustained inhibition of enzyme activity. researchgate.netwikipedia.org The formation of a covalent adduct between a small molecule and a protein target is often initiated by the interaction of an electrophilic moiety on the inhibitor with a nucleophilic residue on the protein, such as cysteine, lysine, or threonine. mdpi.comresearchgate.net Mass spectrometry is a common technique used to confirm the formation of covalent protein-ligand adducts by detecting a mass increase upon protein modification. mdpi.com

Enzyme Inhibition and Activation Profiles

This compound is known to act as an enzyme inhibitor. researchgate.net Enzyme inhibition is a key mechanism by which small molecules regulate biochemical processes by binding to an enzyme and blocking its activity. wikipedia.orgstudymind.co.uk Inhibitors can bind to the enzyme's active site (competitive inhibition) or to an allosteric site, inducing conformational changes that affect substrate binding or catalysis (non-competitive, mixed, or uncompetitive inhibition). wikipedia.orgstudymind.co.ukjackwestin.comnih.gov

While the specific enzyme inhibition and activation profiles for this compound are not extensively detailed in the provided context, its biological effects suggest it interferes with enzymatic processes essential for microbial growth and potentially for the proliferation of cancer cells. researchgate.net The slow reaction with the sulfhydryl groups of guanosine-5′-triphosphate 8-formylhydrolase suggests a potential, albeit slow, interaction with this enzyme or similar proteins. researchgate.net

Cellular Effects and Pathway Modulation (in vitro, pre-clinical)

Studies on the cellular effects of this compound, primarily conducted in vitro and pre-clinically, reveal its impact on both microbial and eukaryotic cells. nih.gov

Impact on Microbial Growth and Viability

This compound is recognized as an effective inhibitor of microbial growth. It demonstrates activity against a range of bacteria, including Gram-positive, Gram-negative, and acid-fast bacteria. researchgate.net This broad-spectrum antibacterial activity suggests that its molecular targets or the pathways it modulates are conserved across different bacterial types. The mechanism by which this compound inhibits microbial growth likely involves interfering with essential cellular processes, potentially through enzyme inhibition or disruption of vital protein functions. mdpi.comscielo.br

Modulatory Effects on Eukaryotic Cellular Processes (e.g., anti-tumor activity in L-1210 cells)

Beyond its antibacterial effects, this compound also exhibits modulatory effects on eukaryotic cells, including anti-tumor activity. It has been identified as an effective inhibitor of leukemia L-1210 cells. researchgate.net The anti-tumor activity in L-1210 cells suggests that this compound interferes with processes critical for the proliferation or survival of these cancer cells. nih.govnih.govfrontiersin.orgelifesciences.org While the precise mechanisms underlying this anti-tumor activity are not fully elucidated in the provided text, it could involve targeting specific proteins or pathways that are dysregulated in cancer cells. frontiersin.orgle.ac.uk

Mechanistic Comparison between this compound and Iso-maleimycin Biological Potency

This compound has a constitutional isomer known as iso-maleimycin. researchgate.netnih.gov Comparative studies on the biological potency and mechanisms of these two isomers have provided insights into the structural features crucial for their activity. Iso-maleimycin has been detected in extracts of Streptomyces sp. QL37 and is hypothesized to be a biosynthetic intermediate of lugdunomycin. researchgate.netnih.gov

Interestingly, iso-maleimycin displays low antibiotic activity compared to this compound. researchgate.net Its Minimum Inhibitory Concentration (MIC) value on both E. coli and B. subtilis is reported as 250 µg/mL. researchgate.net This significantly lower potency suggests that the structural difference between this compound and iso-maleimycin leads to a substantial difference in their ability to interact with biological targets and exert antimicrobial effects. researchgate.net

While this compound carries a hydroxy function at the allylic C4 position and is chiral, the specific structural differences responsible for the disparity in potency between this compound and iso-maleimycin and the resulting mechanistic implications require further detailed investigation. researchgate.net The presence of iso-maleimycin as a potential intermediate in the biosynthesis of lugdunomycin, a polyketide antibiotic with its own distinct activity, highlights the complex metabolic pathways in Streptomyces species and the potential for related compounds to have varying biological roles and potencies. nih.govnih.govacs.orgchemrxiv.orgresearchgate.netresearcher.liferesearchgate.netresearchgate.netresearchgate.net

Structure Activity Relationship Sar Studies of Maleimycin and Its Analogues

Correlating Structural Features with in vitro Biological Activities

Correlating structural features with in vitro biological activities involves assessing how variations in the chemical structure of maleimycin and its analogues affect their activity in laboratory settings, such as against bacterial strains or cancer cell lines. nih.gov While specific detailed in vitro activity data for a wide range of this compound analogues were not extensively found in the search results, the principle of SAR dictates that even subtle structural changes can lead to significant differences in biological potency. researchgate.netcollaborativedrug.com For instance, iso-maleimycin, a constitutional isomer of this compound, displays low antibiotic activity against E. coli and B. subtilis with a Minimum Inhibitory Concentration (MIC) value of 250 µg/mL. researchgate.net This suggests that the structural arrangement in iso-maleimycin, compared to this compound, significantly impacts its antibiotic efficacy.

Influence of Functional Group Modifications on Activity

Functional groups are specific atoms or groups of atoms within a molecule that are responsible for its characteristic chemical reactions and properties. reachemchemicals.com Modifications to these groups can profoundly influence a compound's interaction with biological targets, thereby affecting its activity. reachemchemicals.comsolubilityofthings.com In the context of SAR, altering or replacing functional groups on the this compound scaffold or its analogues is a common strategy to probe their importance for biological activity. researchgate.net For example, studies on other compound classes have shown that the presence and position of functional groups like hydroxyl, amine, or halogens can significantly impact anti-inflammatory, antioxidant, and antiulcer activities. eurekaselect.com Similarly, modifications to amide moieties have been shown to affect compound binding to target proteins. chemrxiv.org While specific detailed studies on functional group modifications of this compound and their direct impact on in vitro activity were not prominently featured in the search results, the general principles of SAR indicate that the hydroxyl group at the C4 position and the maleimide (B117702) ring system in this compound are likely key features for its biological profile. researchgate.net Alterations to these or other parts of the bicyclic structure would be expected to yield analogues with potentially altered activity.

Impact of Stereochemistry on Biological Potency

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, plays a critical role in biological systems. slideshare.netnih.govlibretexts.org Many biological molecules, including enzymes and receptors, are chiral and can distinguish between different stereoisomers of a compound. slideshare.netnih.govlibretexts.org This stereoselectivity can lead to significant differences in the pharmacological activity, potency, and selectivity of enantiomers or diastereomers. slideshare.netnih.gov this compound itself is chiral due to the hydroxyl group at the C4 position. researchgate.net The synthesis of this compound in optically pure form using enzymatic resolution methods has been reported, highlighting the importance of controlling stereochemistry. researchgate.net While direct comparative data on the in vitro biological potency of different stereoisomers of this compound were not detailed in the provided search results, the general understanding of stereochemistry in biology suggests that the specific three-dimensional orientation of the functional groups in this compound is likely crucial for its interaction with biological targets and, consequently, its potency. slideshare.netnih.govlibretexts.org Studies on other natural products and drug molecules have clearly demonstrated that one enantiomer can be significantly more potent or have a different activity profile compared to its counterpart or a racemic mixture. slideshare.netnih.govlibretexts.org

Design Principles for Novel this compound-Based Bioactive Compounds

The design of novel bioactive compounds based on natural product scaffolds like this compound often involves applying principles derived from SAR studies. whiterose.ac.ukrsc.org These principles aim to create molecules with improved activity, selectivity, or other desirable properties. Key design principles include:

Scaffold Hopping: Replacing the core this compound bicyclic system with structurally related but distinct scaffolds while retaining key pharmacophoric elements.

Peripheral Modifications: Introducing or modifying functional groups at various positions on the this compound core to optimize interactions with biological targets. scribd.comsolubilityofthings.com

Bioisosteric Replacements: Substituting functional groups with others that have similar physicochemical properties but different chemical structures, potentially leading to improved metabolic stability or reduced toxicity. scribd.com

Exploiting Stereochemistry: Designing and synthesizing specific stereoisomers to leverage stereoselective interactions with biological targets, potentially leading to increased potency and reduced off-target effects. slideshare.netnih.gov

Fragment-Based Design: Identifying key fragments of the this compound structure that are essential for activity and using these as building blocks for the synthesis of new, related compounds. whiterose.ac.uk

The synthesis of iso-maleimycin and its role as a potential biosynthetic intermediate of lugdunomycin, an angucycline derivative, illustrates how related natural product scaffolds can be interconnected and serve as inspiration for novel structures. researchgate.netresearchgate.netnih.gov The development of synthetic routes to both racemic and optically pure this compound and iso-maleimycin provides access to these scaffolds for further modification and SAR exploration. researchgate.netresearchgate.net

Computational Chemistry in this compound SAR Investigations

Computational chemistry plays an increasingly important role in modern SAR investigations and drug design. analyticachemie.innih.govmdpi.comfrontiersin.org Techniques such as molecular modeling, quantum mechanics calculations (e.g., DFT), and molecular dynamics simulations can provide valuable insights into the electronic structure, 3D conformation, and interactions of molecules with their biological targets. analyticachemie.innih.gov

In the context of this compound SAR, computational methods can be used to:

Predict Binding Modes: Model how this compound and its analogues might bind to potential target proteins, helping to rationalize observed biological activities and guide the design of new compounds. nih.govfrontiersin.org

Calculate Molecular Properties: Determine physicochemical properties like lipophilicity, electronic distribution, and steric bulk, which are important descriptors in Quantitative Structure-Activity Relationship (QSAR) studies. wikipedia.orgnih.gov

Perform Virtual Screening: Screen large libraries of in silico generated this compound analogues to identify compounds with predicted favorable binding characteristics or activity profiles. analyticachemie.innih.govmdpi.com

Analyze Conformational Flexibility: Study the different possible 3D shapes (conformations) that this compound and its analogues can adopt, as conformational flexibility can influence binding to flexible biological targets. nih.gov

Investigate Reaction Mechanisms: Explore the potential metabolic pathways or degradation mechanisms of this compound and its analogues, which can inform the design of more stable compounds.

While specific examples of computational chemistry being applied directly to this compound SAR were not detailed in the search results, the general principles and applications of these techniques are well-established in the field of drug discovery and would be applicable to studying this compound and its derivatives. analyticachemie.innih.govmdpi.comfrontiersin.org Computational approaches complement experimental SAR studies by providing a deeper understanding of the molecular basis for observed biological activities. analyticachemie.innih.gov

Advanced Analytical Techniques in Maleimycin Research

High-Resolution Mass Spectrometry for Maleimycin Structural Elucidation

High-resolution mass spectrometry (HRMS) is a cornerstone technique in the structural elucidation of complex natural products like this compound (C7H7NO3, PubChem CID: 320354) nih.gov. HRMS provides highly accurate mass measurements, often to several decimal places, which allows for the determination of elemental compositions of both the parent molecule and its fragments currenta.debioanalysis-zone.com. This precision is critical in confirming the molecular formula of isolated this compound and differentiating it from compounds with similar nominal masses bioanalysis-zone.com. The high resolving power of HRMS instruments, such as time-of-flight (ToF) or Orbitrap mass analyzers, enables the separation of ions with very close mass-to-charge (m/z) ratios, providing clearer spectra even from complex mixtures currenta.debioanalysis-zone.comlongdom.org.

Coupled with tandem mass spectrometry (MS/MS or MSn), HRMS allows for the fragmentation of selected ions and the precise mass measurement of the resulting fragment ions currenta.delongdom.org. Analysis of these fragmentation patterns provides invaluable information about the connectivity of atoms and the presence of specific functional groups within the this compound structure. This is particularly useful when dealing with small amounts of isolated compound currenta.de.

Fragmentation Pathway Analysis (e.g., unusual NH3 loss)

Fragmentation pathway analysis using tandem mass spectrometry is vital for understanding the structural features of this compound. By inducing fragmentation through techniques like Collision-Induced Dissociation (CID), researchers can observe characteristic neutral losses and fragment ions longdom.org. While general fragmentation patterns for various compound classes, including those with amine or imide functionalities, are well-documented miamioh.eduacs.org, specific studies on this compound's fragmentation are necessary to fully understand its unique breakdown pathways.

Some studies on related compounds or peptides have reported unusual fragmentation events, such as the loss of ammonia (B1221849) (NH3) nih.govunito.itcore.ac.uk. For instance, investigations into the fragmentation of protonated heterocyclic alkyl amines and derivatized cysteine-containing peptides have detailed mechanisms involving intramolecular rearrangements leading to NH3 loss under collisional activation nih.govunito.it. The observation of an unusual NH3 loss in the fragmentation spectrum of this compound or its derivatives could indicate specific structural features or fragmentation mechanisms unique to its bicyclic imide core and its substituents. Detailed analysis of MS/MS and potentially MS3 spectra, coupled with computational studies, would be required to propose and validate such unusual fragmentation pathways for this compound. While the provided search results mention NH3 loss in other contexts, a specific report detailing an unusual NH3 loss pathway specifically for this compound was not prominently found, suggesting this could be an area requiring further dedicated investigation or that such a loss, if observed, would need careful mechanistic interpretation in the context of this compound's specific structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy in this compound Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural assignment of organic molecules, including this compound bioanalysis-zone.comresearchgate.netlibretexts.org. Unlike mass spectrometry, which determines mass and fragmentation, NMR provides detailed information about the arrangement of atoms and their connectivity based on the behavior of atomic nuclei in a magnetic field libretexts.orgchembam.com.

One-dimensional NMR spectra, such as 1H NMR and 13C NMR, provide information on the types of hydrogen and carbon atoms present, their chemical environments, and their relative numbers libretexts.orgchembam.com. For this compound, 1H NMR would reveal signals corresponding to the protons on the cyclopenta ring and the hydroxyl group, while 13C NMR would show signals for the carbonyl carbons, the carbons in the ring system, and the carbon bearing the hydroxyl group. The chemical shifts and splitting patterns of these signals are diagnostic of the functional groups and their positions within the molecule.

Two-dimensional NMR techniques, such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), provide through-bond and through-space connectivity information helsinki.fi. COSY reveals coupled protons, HSQC correlates protons directly attached to carbons, and HMBC shows correlations between protons and carbons separated by multiple bonds. These experiments are crucial for piecing together the fragments identified by 1D NMR and confirming the bicyclic structure of this compound. For instance, HMBC correlations between protons on the methylene (B1212753) groups and the carbonyl carbons or the quaternary carbons in the ring would strongly support the proposed structure. The combination of HRMS and comprehensive NMR data is often required for the unambiguous structural determination of novel or complex natural products currenta.deresearchgate.net.

Chromatographic-Mass Spectrometric Platforms for this compound Metabolomics

Chromatographic-mass spectrometric platforms are essential for studying the metabolomics of this compound, which involves identifying and quantifying this compound and its metabolites in biological samples thermofisher.comnih.govfrontiersin.orgnih.gov. The combination of a separation technique (chromatography) with a detection technique (mass spectrometry) allows for the analysis of complex biological matrices containing numerous compounds thermofisher.comnih.govnih.gov.

Liquid chromatography-mass spectrometry (LC-MS) is widely used for metabolomics due to its ability to handle a broad range of compounds, from non-polar to highly polar, depending on the stationary phase used thermofisher.com. LC separates compounds based on their interaction with the stationary and mobile phases, while the coupled MS detects them based on their mass-to-charge ratio. HRMS detection in LC-MS provides accurate mass measurements for metabolite identification thermofisher.com.

Gas chromatography-mass spectrometry (GC-MS) is another powerful platform, particularly suited for volatile or semi-volatile compounds nih.govthermofisher.com. While this compound itself might require derivatization to be amenable to GC-MS, this technique is valuable for analyzing smaller, more volatile metabolites thermofisher.com. GC-MS often utilizes electron ionization (EI), which produces characteristic and reproducible fragmentation patterns that can be matched against spectral libraries for compound identification thermofisher.com. The integration of both LC-MS and GC-MS in a metabolomics workflow provides broader coverage of the metabolome frontiersin.orgnih.gov.

These platforms enable both targeted metabolomics, focusing on known metabolites, and untargeted metabolomics, aiming to identify as many metabolites as possible within a sample thermofisher.comnih.gov. Data processing and analysis software are then used to align chromatograms, detect peaks, and identify metabolites by searching against databases and in-house libraries thermofisher.comthermofisher.com.

Nano-fractionation and High-throughput Screening Applications

Nano-fractionation, often coupled with LC-MS, involves splitting the chromatographic effluent into very small fractions, which can then be subjected to further analysis, such as biological assays or additional spectroscopic techniques. While the provided search results discuss high-throughput screening (HTS) in the context of drug discovery and screening large compound libraries for biological activity japsonline.commdpi.comnih.govmagnitudebiosciences.comnih.gov, and mention fractionation in the context of preparing samples for screening mdpi.com, specific applications of nano-fractionation of this compound or its metabolites for high-throughput screening were not explicitly detailed in the search results. However, the principles of HTS, which involve rapidly testing large numbers of samples for a specific biological effect japsonline.com, could potentially be applied in this compound research to screen fractions from biological extracts for this compound or its active metabolites, or to screen compound libraries for molecules that interact with this compound's biological targets. Nano-fractionation could provide the necessary small-volume samples for miniaturized HTS assays.

Integrated Omics Approaches for Metabolite Discovery

Integrated omics approaches combine data from multiple high-throughput technologies, such as genomics, transcriptomics, proteomics, and metabolomics, to gain a more comprehensive understanding of biological systems rsc.orgembopress.org. In the context of this compound research, integrating metabolomics data (obtained from LC-MS and GC-MS) with other omics data could facilitate the discovery of novel this compound metabolites and the elucidation of its biosynthetic pathway or mechanism of action rsc.orguniversiteitleiden.nl.

For example, transcriptomics data revealing the expression levels of genes potentially involved in this compound biosynthesis or metabolism could be correlated with the abundance of specific metabolites detected in metabolomics experiments rsc.org. Proteomics data could identify enzymes involved in these processes embopress.org. By integrating these different layers of biological information, researchers can build a more complete picture of how this compound is produced, transformed, and exerts its effects within a biological system rsc.orgembopress.org. This approach moves beyond simply identifying metabolites to understanding the underlying biological processes. While the search results discuss integrated omics in general rsc.orgembopress.org, and metabolomics for discovery nih.gov, specific examples of integrated omics applied directly to this compound metabolite discovery were not found, suggesting this is a promising area for future research.

Future Directions and Research Perspectives on Maleimycin

Biosynthetic Engineering for Enhanced Maleimycin Production and Novel Analogue Discovery

Biosynthetic engineering offers a powerful avenue to address the limitations in this compound production and to create novel analogues with potentially improved properties. Understanding the biosynthetic pathway of this compound is crucial for manipulating the producing organism (Streptomyces showdoensis) to increase yield or guide the synthesis of structural variants. While the biosynthesis of the maleimide (B117702) ring in this compound is known to differ from that of showdomycin, both compounds are synthesized by the same organism. researchgate.net Research into related natural products from Streptomyces has shown the potential of identifying and characterizing biosynthetic gene clusters (BGCs) to understand complex biosynthetic pathways and enhance production. nih.govchemrxiv.org For instance, studies on mollemycin A, another natural product from a Streptomyces species, successfully increased production through optimizing fermentation conditions and manipulating regulatory genes within the biosynthetic pathway. nih.gov

The discovery of iso-maleimycin, a constitutional isomer of this compound found in Streptomyces sp. QL37, provides further insight into potential biosynthetic routes and intermediates. researchgate.net Iso-maleimycin is hypothesized to be a biosynthetic intermediate of lugdunomycin, a process that involves an intermolecular Diels-Alder reaction where iso-maleimycin acts as a dienophile. researchgate.netnih.gov Genomic analysis and mutational studies have revealed that the biosynthesis of iso-maleimycin is encoded by a distinct BGC. chemrxiv.orgnih.gov These findings highlight the complexity of microbial secondary metabolism and provide targets for future biosynthetic engineering efforts aimed at this compound and its analogues. By identifying and manipulating the specific genes involved in this compound biosynthesis, researchers could potentially increase its natural production or engineer pathways to produce novel this compound-like compounds. Such approaches are key to pathway engineering and synthetic biology, enabling higher yields and the generation of analogues with enhanced properties. chemrxiv.orgnih.gov

Exploration of Undiscovered Biological Activities and Therapeutic Potential (Pre-clinical)

This compound has demonstrated antibiotic and antitumor activities. nih.govresearchgate.net However, the full spectrum of its biological activities and therapeutic potential remains to be explored, particularly in pre-clinical settings. Natural products from Streptomyces are a rich source of diverse chemical structures with a wide range of biological activities, including antibacterial, antiviral, and anticancer properties. researchgate.net Given the structural features of this compound, further investigation into its effects on various biological targets and pathways is warranted.

Pre-clinical research on natural products and their derivatives often involves evaluating their activity against relevant disease models and assessing their mechanisms of action. For example, studies on other natural product derivatives have explored their potential as therapeutic agents in areas such as psychostimulant use disorders and idiopathic pulmonary fibrosis, utilizing pre-clinical models to assess efficacy and pharmacokinetic/pharmacodynamic relationships. nih.govnih.govnih.gov The low antibiotic activity reported for iso-maleimycin compared to this compound suggests that structural differences significantly impact biological activity, emphasizing the importance of exploring various analogues. researchgate.net Future pre-clinical studies on this compound could focus on:

Evaluating activity against a broader range of pathogens: Testing this compound against drug-resistant bacterial strains and other microorganisms.

Investigating specific anticancer mechanisms: Delving into the molecular pathways through which this compound exerts its antitumor effects.

Exploring other potential therapeutic areas: Screening this compound for activity in other disease models based on its structural characteristics and known bioactivities of related compounds.

Detailed research findings from such pre-clinical studies would be crucial for determining the therapeutic potential of this compound and its analogues.

Advancements in Synthetic Methodologies for this compound and Complex Derivatives

The limited availability of this compound from natural sources necessitates the development of efficient synthetic methodologies. While a total synthesis of racemic this compound from readily available precursors has been reported, providing access to larger quantities for testing, advancements in synthetic chemistry can enable the creation of complex derivatives and enantiomerically pure forms. researchgate.net The synthesis of natural products containing challenging structural features, such as contiguous stereogenic quaternary carbons present in some complex molecules, remains an active area of research in organic chemistry. researchgate.netresearchgate.net this compound's bicyclic structure presents its own synthetic challenges.

Recent advancements in synthetic methodologies, including chemo-enzymatic approaches and catalytic reactions, have significantly expanded the tools available for constructing complex molecules and their derivatives. rsc.orgorganic-chemistry.org For instance, chemo-enzymatic strategies have become increasingly central in the synthesis of alkaloids, a diverse class of natural products. rsc.org Developing novel synthetic routes for this compound could focus on:

Asymmetric synthesis: Achieving the synthesis of enantiomerically pure this compound, as different enantiomers can exhibit distinct biological activities. The synthesis of optically pure this compound using enzymatic resolution has been reported. researchgate.net

Synthesis of complex derivatives: Designing and synthesizing this compound analogues with modifications aimed at improving efficacy, specificity, or pharmacokinetic properties. This involves exploring various chemical reactions and strategies to introduce diverse functional groups and structural alterations. mdpi.comnih.gov

More efficient and sustainable routes: Developing synthetic processes that are environmentally friendly and cost-effective for potential large-scale production.

Advancements in this area would provide a diverse library of this compound and its derivatives for comprehensive biological evaluation.

Integration of Artificial Intelligence and Machine Learning in this compound Research

In the context of this compound research, AI and ML can be applied in several ways:

Virtual screening for novel biological activities: ML models can be trained on existing biological activity data of natural products and other compounds to predict potential new activities for this compound and its analogues. news-medical.nettbsnews.netmit.edu

Biosynthetic gene cluster analysis and prediction: AI tools can assist in the identification and annotation of BGCs related to this compound biosynthesis, providing insights into the enzymes and pathways involved. chemrxiv.orguniversiteitleiden.nl This can aid in rational biosynthetic engineering efforts.

De novo design of this compound analogues: AI algorithms can generate novel molecular structures inspired by the this compound scaffold, with predicted desirable properties. tbsnews.netmit.edu

Optimization of fermentation and production processes: ML can be used to analyze large datasets from fermentation experiments to identify optimal conditions for enhanced this compound production.

Predicting synthetic routes and optimizing reaction conditions: AI tools can assist chemists in designing efficient synthetic strategies for this compound and its derivatives.

The integration of AI and ML holds significant promise for accelerating the pace of this compound research, from understanding its biosynthesis to discovering new therapeutic applications and developing efficient synthesis methods.

Q & A

Q. What are the standard protocols for synthesizing Maleimycin, and how can researchers ensure reproducibility?

Methodological Answer:

- Follow detailed synthetic protocols with explicit reagent purity, molar ratios, and reaction conditions (e.g., temperature, solvent systems). Include yield calculations and purification steps (e.g., column chromatography, crystallization).

- Validate reproducibility by repeating syntheses across independent labs and comparing spectroscopic data (e.g., NMR, HRMS) .

Q. What analytical techniques are essential for characterizing this compound’s structural integrity and purity?

Methodological Answer:

- Use a combination of 1H/13C NMR to confirm stereochemistry, high-resolution mass spectrometry (HRMS) for molecular weight validation, and HPLC for purity assessment (>95%).

- Cross-reference spectral data with published literature to identify discrepancies in functional groups or stereoisomers .

Q. How can researchers investigate this compound’s mechanism of action in biological systems?

Methodological Answer:

- Employ target identification assays (e.g., pull-down assays, CRISPR screens) and kinetic studies to assess enzyme inhibition.

- Use in vitro cell models with appropriate controls (e.g., siRNA knockdowns, isoform-specific inhibitors) to isolate pathways affected by this compound .

Advanced Research Questions

Q. How should researchers address contradictions in reported bioactivity data for this compound across studies?

Methodological Answer:

- Perform meta-analysis of existing datasets to identify variables affecting outcomes (e.g., cell line heterogeneity, assay conditions).

- Conduct orthogonal validation experiments (e.g., SPR for binding affinity vs. cellular IC50) to resolve discrepancies. Prioritize studies with rigorous controls and statistical power .

Q. What strategies optimize this compound’s stability and bioavailability in preclinical models?

Methodological Answer:

Q. How can researchers design experiments to differentiate this compound’s primary pharmacological effects from off-target interactions?

Methodological Answer:

- Implement chemo-proteomic profiling (e.g., activity-based protein profiling) and cryo-EM to map binding sites.

- Use isogenic cell lines (e.g., wild-type vs. target-knockout) to confirm on-target activity .

Q. What statistical methods are appropriate for interpreting dose-response data in this compound toxicity studies?

Methodological Answer:

Q. How should researchers navigate conflicting structural data for this compound derivatives in crystallography vs. computational models?

Methodological Answer:

- Validate computational predictions (e.g., molecular docking) with X-ray crystallography or NMR-based structure determination .

- Analyze electron density maps and refine models using software like PHENIX or CCP4 to resolve ambiguities .

Q. What experimental frameworks ensure ethical and rigorous testing of this compound in animal models?

Methodological Answer:

- Follow ARRIVE guidelines for preclinical studies, including randomization, blinding, and power analysis.

- Include negative controls (e.g., vehicle-only groups) and positive controls (e.g., established therapeutics) to contextualize efficacy/toxicity .

Q. How can cross-disciplinary approaches (e.g., chemical biology + omics) enhance this compound’s therapeutic profiling?

Methodological Answer:

- Integrate transcriptomic/metabolomic profiling to map pathway perturbations and chemical genetic screens to identify synthetic lethal partners.

- Use machine learning to correlate structural features with bioactivity across datasets .

Guidelines for Data Reporting

- Reproducibility : Provide raw spectral/data files in supplementary materials, including instrument parameters and software versions .

- Contradiction Analysis : Clearly document outlier data and propose mechanistic hypotheses for follow-up studies .

- Ethical Compliance : Declare IACUC or IRB approvals for in vivo/human-derived data in methods sections .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.